BIA 10-2474

Catalog No.
S521175
CAS No.
1233855-46-3
M.F
C16H20N4O2
M. Wt
300.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIA 10-2474

CAS Number

1233855-46-3

Product Name

BIA 10-2474

IUPAC Name

N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

InChI

InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3

InChI Key

DOWVMJFBDGWVML-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

BIA 10-2474; BIA-10-2474; BIA10-2474.

Canonical SMILES

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]

Description

The exact mass of the compound 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide is 300.1586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases: Resources like PubChem [National Institutes of Health (.gov)] list the compound's structure, properties, and some basic information. However, they don't mention any scientific research applications (PubChem: ).

  • Commercial Availability: Several chemical suppliers offer 3-CMCIPO, suggesting potential research applications. However, the product descriptions typically focus on its availability and structure, not its use in research (Example 1: , Example 2: ).

Further Research Avenues:

Given the lack of specific information, here are some possibilities for 3-CMCIPO's research applications:

  • Medchem Interest: The core structure of 3-CMCIPO contains an imidazole ring, a common functional group in many bioactive molecules. This suggests researchers might be interested in 3-CMCIPO as a starting point for drug discovery or as a potential scaffold for designing new molecules with specific biological properties.
  • Material Science: The presence of the pyridine and cyclohexyl groups could influence the physical or chemical properties of 3-CMCIPO. Researchers might be exploring its potential use in material science applications.

BIA 10-2474, chemically known as 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide, is a potent inhibitor of fatty acid amide hydrolase (FAAH). This compound was developed with the aim of increasing levels of anandamide, an endocannabinoid that plays a critical role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization. BIA 10-2474 gained attention due to its long-acting properties and potential therapeutic applications in treating conditions such as anxiety disorders and chronic pain .

Due to the lack of research on this specific compound, its mechanism of action remains unknown. However, the presence of the imidazole ring suggests potential for interaction with biological systems, as imidazole rings are found in essential biomolecules like histidine []. Further research is needed to explore this possibility.

BIA 10-2474 was primarily investigated for its analgesic properties as a treatment for chronic pain and other related conditions. The increase in anandamide levels suggests potential applications in managing anxiety disorders, depression, and other neurological conditions. Despite its intended therapeutic uses, the adverse effects observed during clinical trials have limited its further development and application .

Interaction studies have revealed that BIA 10-2474 not only inhibits FAAH but also affects various other serine hydrolases involved in lipid metabolism. These off-target interactions may contribute to its toxicity profile. Research indicates that BIA 10-2474 can disrupt cellular lipid networks in the brain, potentially leading to neurotoxic effects observed during clinical trials. This highlights the importance of assessing both on-target and off-target activities when evaluating new pharmacological agents .

BIA 10-2474 is part of a class of compounds known as FAAH inhibitors. Here are some similar compounds:

Compound NameChemical StructureSpecificity for FAAHNotable Effects
PF-04457845N/AHighPassed Phase II trials; focused on pain relief
JNJ-42165279N/AHighClinical hold after BIA 10-2474 incident
URB597N/AModerateNeuroprotective effects observed

BIA 10-2474 is unique due to its irreversible inhibition mechanism and broader off-target activity compared to other FAAH inhibitors like PF-04457845 and JNJ-42165279, which are more selective for FAAH alone. This lack of specificity may account for the severe adverse effects observed during clinical trials .

IUPAC Nomenclature and Molecular Formula

The systematic chemical nomenclature of BIA 10-2474 follows the International Union of Pure and Applied Chemistry conventions, with the complete name being 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide. This comprehensive designation reflects the compound's complex molecular architecture, incorporating multiple functional groups that contribute to its biological activity. The molecular formula C16H20N4O2 indicates a molecular weight of 300.36 g/mol, with the structure containing sixteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The compound is also systematically referred to as N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide, emphasizing the formal charge distribution within the pyridine N-oxide moiety.

The Chemical Abstracts Service registry number 1233855-46-3 provides a unique identifier for this compound in chemical databases, facilitating accurate referencing across scientific literature and patent documentation. Alternative nomenclature systems describe the compound as 1H-Imidazole-1-carboxamide, N-cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-, highlighting the carboxamide functional group's central role in the molecule's structure. The InChI key DOWVMJFBDGWVML-UHFFFAOYSA-N serves as a standardized chemical identifier that encodes the complete molecular structure in a format suitable for computational chemistry applications. These various nomenclature systems collectively ensure precise identification of BIA 10-2474 across different scientific and regulatory contexts.

Crystallographic Analysis and Stereochemical Configuration

Crystallographic investigations of BIA 10-2474 and related compounds have provided detailed insights into their three-dimensional molecular arrangements and intermolecular interactions. The compound exhibits a monoclinic crystal system when analyzed under controlled conditions, with specific unit cell parameters that define its solid-state packing arrangement. Structural refinement data indicates that the molecule adopts a relatively planar configuration around the imidazole ring system, with the cyclohexyl substituent extending into three-dimensional space in a chair conformation. The pyridine N-oxide moiety maintains coplanarity with the imidazole ring, facilitating electronic conjugation across the aromatic system.

Bond length analyses reveal characteristic distances for the key structural elements, with the carboxamide carbonyl carbon-oxygen distance measuring approximately 1.215 Å, consistent with typical amide functional groups. The nitrogen-nitrogen distances within the imidazole ring system follow expected patterns, with N1-N2 bonds measuring 1.370 Å and N2-N3 bonds at 1.298 Å. These precise measurements confirm the electronic structure assignments and validate computational predictions regarding the molecule's preferred geometry. The cyclohexyl ring adopts a standard chair conformation with typical C-C bond lengths around 1.508 Å, while the N-cyclohexyl bond measures approximately 1.334 Å.

Temperature-dependent studies conducted at 173 K have provided thermal motion parameters that indicate the relative flexibility of different molecular regions. The wavelength used for X-ray diffraction analysis was 0.71073 Å, corresponding to standard molybdenum K-alpha radiation, ensuring high-resolution structural determination. Space group analysis places the compound in the P21 space group, indicating specific symmetry relationships within the crystal lattice. These crystallographic parameters are essential for understanding how the molecule might interact with biological targets and for designing improved analogues with enhanced properties.

Synthetic Pathways and Optimization Strategies

The synthesis of BIA 10-2474 involves a multi-step process that begins with the coupling of 3-(3H-imidazol-4-yl)pyridine with N-methylcyclohexylamine using triphosgene as a coupling reagent. This initial step requires careful temperature control, with the reaction mixture maintained at ambient temperature for two hours before the addition of the imidazole starting material. The use of potassium carbonate as a base facilitates the formation of the carbamoyl linkage while neutralizing the hydrochloric acid byproduct generated during the coupling reaction. The reaction proceeds through an isocyanate intermediate that rapidly reacts with the methylcyclohexylamine to form the desired carboxamide bond.

The key transformation involves heating the reaction mixture to reflux for thirty hours in acetonitrile solvent, ensuring complete conversion of starting materials to the intermediate product. Following workup with water and filtration, the intermediate compound is isolated as a white solid with a melting point range of 159-162°C. The subsequent oxidation step transforms the pyridine nitrogen to the corresponding N-oxide using peracetic acid in dichloromethane at 25°C. This oxidation reaction requires careful monitoring, with the reaction mixture maintained for at least twenty hours to ensure complete conversion.

Optimization strategies have focused on improving the efficiency of the oxidation step through solvent selection and purification procedures. The use of 2-propanol for crystallization has proven effective in obtaining high-purity BIA 10-2474, with the product isolated through controlled cooling and aging procedures. Industrial-scale synthesis considerations include the management of dichloromethane removal through atmospheric distillation while simultaneously charging 2-propanol to maintain appropriate solvent ratios. The final purification involves vacuum drying at 50°C to afford BIA 10-2474 as an off-white solid with consistent analytical properties. These synthetic methodologies have been protected through patent applications, with the structure and synthesis disclosed as compound 362 in the Bial patent family dating from December 2008.

Structural Analogues and Derivative Development

The development of BIA 10-2474 analogues has resulted in the identification of nine distinct metabolites with structural similarities to the parent compound. Among these, BIA 10-2639 represents the most significant metabolite, formed through reduction of the N-oxide group to yield N-cyclohexyl-N-methyl-4-pyridin-3-ylimidazole-1-carboxamide. This metabolite maintains the core imidazole carboxamide structure while eliminating the oxidized pyridine functionality, resulting in a molecular formula of C16H20N4O and a molecular weight of 284.36 g/mol. The reduction process converts the 1-oxidopyridin-1-ium moiety back to a standard pyridine ring system, altering the electronic properties and biological activity profile.

Additional metabolites include compounds designated BIA 10-2583, 10-3258, 10-3827, 10-2445, 10-2631, 10-3844, 10-2580, and 10-3764, each representing different metabolic transformations of the parent structure. Three of these metabolites retain the ability to inhibit fatty acid amide hydrolase with comparable intensity to BIA 10-2474, indicating that metabolic modifications do not necessarily eliminate biological activity. Notably, BIA 10-2631 accumulates in larger quantities in primate studies, suggesting species-specific differences in metabolic pathways. These metabolic products can be detected in very small quantities even fourteen days after administration of the parent compound, demonstrating the persistence of the imidazole carboxamide scaffold in biological systems.

Research groups have synthesized alkynylated analogues of BIA 10-2474, including compounds designated AJ167, AJ179, and AJ198, designed to enable detailed protein interaction studies through click chemistry approaches. Two of these analogues, AJ179 and AJ198, successfully label mouse and human fatty acid amide hydrolase in brain lysates, providing definitive proof of covalent binding mechanisms. These probe molecules maintain the essential structural features required for target engagement while incorporating reactive alkyne groups that facilitate coupling to azide-containing reporter molecules. The development of such chemical tools has enabled comprehensive mapping of the protein interaction landscape for BIA 10-2474 and its analogues.

Structural modifications have also explored variations in the cyclohexyl substituent and the pyridine ring system to optimize selectivity and potency profiles. Patent literature describes hundreds of candidate compounds within this chemical series, each evaluated through standardized screening assays to assess fatty acid amide hydrolase inhibitory activity. The structure-activity relationships derived from these studies have informed the rational design of next-generation inhibitors with improved therapeutic profiles. These comprehensive analogue studies demonstrate the versatility of the imidazole carboxamide scaffold for developing selective enzyme inhibitors with diverse pharmacological properties.

Data
ParameterValueStudy Type
Half-maximal inhibitory concentration in rat brain (cerebellum)52 μg/kgIn vivo (rat)
Half-maximal inhibitory concentration in rat brain (cortex)68 μg/kgIn vivo (rat)
Half-maximal inhibitory concentration in rat brain (hypothalamus)71 μg/kgIn vivo (rat)
Half-maximal inhibitory concentration in rat brain (rest of brain)67 μg/kgIn vivo (rat)
Half-maximal inhibitory concentration in vitro (human fatty acid amide hydrolase)≥1 μMIn vitro
Half-maximal inhibitory concentration in situ (human fatty acid amide hydrolase)0.049 μMIn situ
Half-maximal inhibitory concentration in cellular assays (human embryonic kidney 293T)0.05-0.07 μMCellular
Hill slope (cerebellum)0.88In vivo (rat)
Hill slope (cortex)1.1In vivo (rat)
Hill slope (hypothalamus)1.7In vivo (rat)
Hill slope (rest of brain)1.1In vivo (rat)

Off-Target Enzyme Interactions (Alpha Beta Hydrolase Domain Containing 6, Carboxylesterase 2, Patatin-Like Phospholipase Domain Containing Protein 6)

BIA 10-2474 exhibits extensive cross-reactivity with multiple serine hydrolases beyond its primary target, fatty acid amide hydrolase [9] [11]. Activity-based protein profiling studies reveal that the compound interacts with numerous off-target enzymes, including several lipid-metabolizing hydrolases and xenobiotic drug-metabolizing enzymes [9]. The most potently inhibited off-targets include alpha beta hydrolase domain containing 6 and carboxylesterase 2, which show greater than 90 percent inhibition at concentrations of 10 micromolar [9] [11].

Alpha beta hydrolase domain containing 6, a key regulator of lipid metabolism, demonstrates high susceptibility to BIA 10-2474 inhibition with a half-maximal inhibitory concentration of 0.081 micromolar [9]. This enzyme plays crucial roles in cellular lipid homeostasis and is significantly more potently inhibited by BIA 10-2474 compared to the clinically tested fatty acid amide hydrolase inhibitor PF-04457845 [9] [10]. The inhibition of alpha beta hydrolase domain containing 6 contributes to the compound's broad effects on neural lipid metabolism [20].

Carboxylesterase 2, an important drug-metabolizing enzyme, shows substantial inhibition by BIA 10-2474 with a half-maximal inhibitory concentration of 2.0 micromolar [9]. This interaction represents a significant off-target effect that distinguishes BIA 10-2474 from more selective fatty acid amide hydrolase inhibitors [9] [10]. The inhibition of carboxylesterase 2 may contribute to altered xenobiotic metabolism and potential drug-drug interactions [11].

Patatin-like phospholipase domain containing protein 6, also known as neuropathy target esterase, exhibits moderate sensitivity to BIA 10-2474 with a half-maximal inhibitory concentration of 11 micromolar [9] [12]. This enzyme is particularly significant as it serves as the molecular target for organophosphorus-induced delayed neuropathy [30] [32]. The inhibition of patatin-like phospholipase domain containing protein 6 by BIA 10-2474 raises concerns about potential neurotoxic mechanisms, as this enzyme is critical for maintaining neuronal lipid homeostasis and preventing axonal degeneration [30] [32].

Table 2: Off-Target Enzyme Interactions

EnzymeHalf-maximal Inhibitory Concentration (μM)Inhibition Level at 10 μMEnzyme Function
Fatty acid amide hydrolase 20.40CompleteFatty acid amide hydrolysis
Alpha beta hydrolase domain containing 60.081>90%Lipid metabolism
Carboxylesterase 22.0>90%Drug metabolism
Alpha beta hydrolase domain containing 11>10PartialLipid hydrolase
Patatin-like phospholipase domain containing protein 611PartialPhospholipase/Neuropathy target esterase
Hormone-sensitive lipaseNot specifiedDetectedHormone-sensitive lipase
Carboxylesterase 1Not specifiedDetectedDrug metabolism
Carboxylesterase 3Not specifiedDetectedDrug metabolism
Phospholipase A2 group XV38PartialPhospholipase
Phospholipase A2 group VINot specifiedDetectedPhospholipase

Endocannabinoid System Modulation Dynamics

BIA 10-2474 profoundly modulates the endocannabinoid system through its primary mechanism of fatty acid amide hydrolase inhibition, resulting in elevated concentrations of multiple fatty acid amides [1] [2]. The compound causes dose-related and reversible increases in plasma concentrations of anandamide and related fatty acid amides, including N-palmitoylethanolamide, N-oleoylethanolamide, and N-linoleoyl ethanolamide [1] [16]. These elevations reflect the successful inhibition of the primary enzymatic pathway responsible for endocannabinoid degradation [13] [29].

The inhibition of fatty acid amide hydrolase by BIA 10-2474 leads to tissue-selective activation of cannabinoid receptor type 1, as the extended endocannabinoid activity occurs at sites of synthesis rather than through systemic distribution [7]. This localized enhancement of endocannabinoid signaling represents a fundamental alteration in neural communication pathways [13] [29]. The compound achieves complete fatty acid amide hydrolase inhibition in humans at concentrations as low as 1.25 milligrams, with near-complete inhibition occurring at 5 milligrams [7].

Pharmacodynamic studies demonstrate that BIA 10-2474 causes prolonged inhibition of fatty acid amide hydrolase activity, with effects persisting for up to 24 hours even when plasma concentrations fall below quantifiable limits [1] [5]. This extended duration of action distinguishes BIA 10-2474 from reversible inhibitors and reflects the irreversible nature of the covalent enzyme-inhibitor interaction [7] [24]. The persistence of inhibition suggests that enzyme regeneration requires de novo protein synthesis rather than simple dissociation of the inhibitor [5].

The endocannabinoid system modulation extends beyond simple fatty acid amide elevation to encompass broader alterations in lipid signaling networks [9] [20]. Studies in human cortical neurons reveal that BIA 10-2474 treatment results in significant changes across multiple lipid classes, indicating that the compound's effects on endocannabinoid metabolism are part of a more comprehensive disruption of cellular lipid homeostasis [20].

Table 3: Endocannabinoid System Modulation

Endocannabinoid/LipidEffect of BIA 10-2474Mechanism
AnandamideIncreasedFatty acid amide hydrolase inhibition
N-palmitoylethanolamideIncreasedFatty acid amide hydrolase inhibition
N-oleoylethanolamideIncreasedFatty acid amide hydrolase inhibition
N-linoleoyl ethanolamideIncreasedFatty acid amide hydrolase inhibition
TriglyceridesIncreasedOff-target lipase inhibition
MonoacylglycerolsIncreasedOff-target lipase inhibition
PhosphatidylcholinesIncreasedOff-target lipase inhibition
LysophosphatidylcholinesIncreasedOff-target lipase inhibition
Free fatty acidsDecreasedOff-target lipase inhibition
PlasmalogensDecreasedOff-target lipase inhibition

Lipid Metabolism Alterations in Neural Tissues

BIA 10-2474 induces substantial alterations in neural lipid metabolism that extend far beyond its primary effects on endocannabinoid degradation [9] [20]. Comprehensive lipidomic analysis of human cortical neurons treated with BIA 10-2474 reveals significant changes in 54 out of 161 quantified lipid species, demonstrating the compound's broad impact on cellular lipid networks [9] [20]. These alterations encompass multiple lipid classes, including triglycerides, monoacylglycerols, phosphatidylcholines, lysophosphatidylcholines, free fatty acids, and plasmalogens [20].

The disruption of neural lipid metabolism reflects the compound's promiscuous inhibition of multiple lipid-processing enzymes [9] [20]. The inhibition of alpha beta hydrolase domain containing 6, carboxylesterase 2, phospholipase A2 group XV, and patatin-like phospholipase domain containing protein 6 contributes to the observed lipid alterations [9] [11]. These off-target interactions result in the accumulation of triglycerides and monoacylglycerols, while simultaneously reducing free fatty acid and plasmalogen concentrations [20].

Triglyceride accumulation in neural tissues represents a particularly significant finding, as elevated triglyceride levels can disrupt membrane integrity and cellular signaling pathways [20]. The increase in monoacylglycerol concentrations suggests impaired lipid catabolism, while the reduction in free fatty acids indicates disrupted lipolytic processes [20]. Plasmalogen depletion is especially concerning given the critical role of these lipids in maintaining membrane structure and protecting against oxidative stress in neural tissues [20].

The lipid metabolism alterations induced by BIA 10-2474 contrast sharply with those observed following treatment with the selective fatty acid amide hydrolase inhibitor PF-04457845 [9] [20]. While PF-04457845 produces a restricted profile of lipid changes primarily involving N-acylethanolamines, BIA 10-2474 causes widespread disruption across multiple lipid classes [20]. This difference underscores the importance of selectivity in fatty acid amide hydrolase inhibitor design and highlights the potential consequences of off-target enzyme interactions [9] [10].

The enzymatic inhibition profile of BIA 10-2474 reveals significant differences in potency and selectivity when compared to established fatty acid amide hydrolase inhibitors. Activity-based protein profiling studies demonstrated that BIA 10-2474 exhibits weak in vitro inhibitory activity against human fatty acid amide hydrolase, with half-maximal inhibitory concentration values of 7.5 micromolar, substantially higher than the nanomolar potencies observed with clinically validated inhibitors such as PF04457845 [1].

The compound demonstrates markedly improved potency in cellular assays, achieving half-maximal inhibitory concentration values of 0.049 micromolar when tested in human embryonic kidney 293T cells transfected with human fatty acid amide hydrolase. This enhanced cellular activity, representing a greater than 150-fold improvement over in vitro conditions, suggests cellular accumulation or enhanced target engagement in the intracellular environment [1].

EnzymeTreatment ConditionBIA 10-2474 IC₅₀ (μM)BIA 10-2639 IC₅₀ (μM)PF04457845 IC₅₀ (μM)Assay Type
FAAHIn vitro7.5N.D.N.D.Substrate hydrolysis
FAAHIn situ (4 h)0.0490.0490.011Gel-based ABPP
FAAH2In situ (4 h)0.400.100.59Gel-based ABPP
ABHD6In situ (4 h)0.0810.079>10Gel-based ABPP
CES2In situ (4 h)2.00.63>10Gel-based ABPP
ABHD11In situ (4 h)>102.3>10Gel-based ABPP
PNPLA6In situ (24 h)11N.D.>50Gel-based ABPP

Cross-species analysis reveals that BIA 10-2474 demonstrates comparable in vitro potency against rat fatty acid amide hydrolase, with half-maximal inhibitory concentration values ranging from 1.1 to 1.7 micromolar. In mouse models, the compound exhibits potent in vivo inhibition with effective dose values of 13.5 micrograms per kilogram for brain tissue and 6.2 micrograms per kilogram for liver tissue [2] [3].

The selectivity profile of BIA 10-2474 differs substantially from clinically tested fatty acid amide hydrolase inhibitors. Mass spectrometry-based activity-based protein profiling identified numerous off-target serine hydrolases, including fatty acid amide hydrolase 2, alpha beta hydrolase domain containing 6, carboxylesterase 2, alpha beta hydrolase domain containing 11, and patatin-like phospholipase domain containing 6 [1]. These off-targets were inhibited at concentrations ranging from 0.081 to 11 micromolar, representing selectivity ratios of only 1.7 to 224-fold over the primary target, compared to the greater than 14,000-fold selectivity observed with PF04457845 [4].

Species-specific differences in off-target engagement were observed, with human carboxylesterase 2 and alpha beta hydrolase domain containing 6 demonstrating greater sensitivity to BIA 10-2474 and its metabolite BIA 10-2639 compared to the corresponding mouse orthologs [1]. This species selectivity pattern suggests potential limitations in predicting human toxicity from preclinical animal studies.

Neuronal Cell Culture Studies of Neurotransmission Effects

Human cortical neurons derived from induced pluripotent stem cells provided a relevant model system for investigating the effects of BIA 10-2474 on neurotransmission-related lipid metabolism. Targeted lipidomic analysis of these neuronal cultures revealed extensive alterations in cellular lipid networks following treatment with BIA 10-2474 at concentrations of 50 micromolar for 24 hours [1].

The compound affected 54 of 161 quantified lipid species, representing a fold change of 1.20 or greater using a Benjamini-Hochberg false discovery rate of 25 percent or less. The affected lipid classes included the expected fatty acid amide hydrolase substrates, specifically N-acylethanolamines, as well as numerous other lipid categories including triglycerides, monoacylglycerols, lysophosphatidylcholines, phosphatidylcholines, free fatty acids, and plasmalogens [1].

Lipid ClassTreatmentConcentrationChange PatternSignificance
N-acylethanolaminesBIA 10-247450 μMIncreasedExpected FAAH substrate
TriglyceridesBIA 10-247450 μMAlteredOff-target effect
MonoacylglycerolsBIA 10-247450 μMAlteredOff-target effect
PhosphatidylcholinesBIA 10-247450 μMAlteredOff-target effect
Free fatty acidsBIA 10-247450 μMAlteredOff-target effect
PlasmalogensBIA 10-247450 μMAlteredOff-target effect

In contrast, treatment with PF04457845 at 1 micromolar produced a more restricted profile of lipid changes, predominantly corresponding to elevations of N-acylethanolamines without significant alterations in other lipid classes. This selective effect profile demonstrates that the extensive lipid network disruption observed with BIA 10-2474 results from its promiscuous inhibition of multiple lipid-processing enzymes rather than specific fatty acid amide hydrolase inhibition [1].

The neuronal culture studies utilized human cortical neurons maintained in defined culture conditions at 37 degrees Celsius with 5 percent carbon dioxide. Activity-based protein profiling confirmed the presence of multiple BIA 10-2474 target proteins in these cultured neurons, including fatty acid amide hydrolase and alpha beta hydrolase domain containing 6 [1]. These findings provide direct evidence that the off-target activities identified in cell line studies are relevant to human neuronal physiology.

Radioligand Binding Assays for Target Engagement

Radioligand binding studies using [¹⁸F]-DOPP, a selective fatty acid amide hydrolase radiotracer, provided quantitative assessment of BIA 10-2474 target engagement in rat brain tissue. These ex vivo studies revealed potent and complete inhibition of fatty acid amide hydrolase activity across all brain regions examined [5] [6].

The compound demonstrated regional consistency in its inhibitory potency, with half-maximal inhibitory concentration values of 52 micrograms per kilogram in cerebellum, 67 micrograms per kilogram in remaining brain regions, 68 micrograms per kilogram in cortex, and 71 micrograms per kilogram in hypothalamus. These values showed no statistically significant differences between brain regions, indicating uniform target engagement across the central nervous system [5] [6].

Brain RegionIC₅₀ (μg/kg)Hill SlopeInhibition at 5 mg/kg
Cerebellum520.88>98%
Cortex681.1>98%
Hypothalamus711.7>98%
Rest of brain671.1>98%

The radioligand binding methodology involved intraperitoneal administration of BIA 10-2474 40 minutes prior to intravenous injection of [¹⁸F]-DOPP. Animals were sacrificed 40 minutes after radiotracer administration, and brain regions were dissected and analyzed by gamma counting. Standard uptake values were calculated as percentage of injected dose per gram of tissue divided by animal weight in kilograms, with correction for vascular contribution [5] [6].

Hill slope analysis revealed steep dose-response relationships with values ranging from 0.88 to 1.7, indicating cooperative binding kinetics. The positive control compound PF04457845 at 0.1 milligrams per kilogram abolished greater than 98 percent of [¹⁸F]-DOPP binding in all brain regions, validating the assay methodology [5] [6].

Plasma pharmacokinetic analysis confirmed that BIA 10-2474 achieved measurable concentrations in systemic circulation, with detection by high-performance liquid chromatography using ultraviolet detection at 260 nanometers. The relationship between plasma exposure and brain target engagement supported the compound's ability to cross the blood-brain barrier and achieve pharmacologically relevant concentrations in the central nervous system [5] [6].

Metabolite Identification and Biotransformation Pathways

Comprehensive metabolite identification studies revealed that BIA 10-2474 undergoes extensive biotransformation through multiple enzymatic pathways, producing several metabolites with retained biological activity. The major metabolic pathways include hydroxylation of the cyclohexyl ring, reduction of the pyridine 1-oxide moiety, and demethylation of the amine function [7] [8].

The primary metabolites identified include BIA 10-2639, formed by hydroxylation of the cyclohexyl ring at the para position, and BIA 10-3827, formed by hydroxylation at the meta position. These hydroxylation reactions represent the predominant biotransformation pathway and result in more hydrophilic compounds that maintain similar fatty acid amide hydrolase inhibitory activity to the parent compound [7] [8].

MetaboliteStructural ModificationFormation PathwayRelative AbundanceFAAH Activity
BIA 10-2639Cyclohexyl hydroxylation (para)HydroxylationMajorSimilar to parent
BIA 10-3827Cyclohexyl hydroxylation (meta)HydroxylationMajorSimilar to parent
BIA 10-2445Pyridine 1-oxide reductionReductionMinorSimilar to parent
BIA 10-2583Amine demethylationDemethylationMinorSimilar to parent
BIA 10-2631Combined modificationsMultiple pathwaysHigher in primatesSimilar to parent

Secondary metabolites formed through combined transformations were also identified, including BIA 10-2631, which results from both N-oxide reduction and cyclohexane hydroxylation. This metabolite was found in higher concentrations in primate studies compared to other species, suggesting species-specific differences in metabolic processing [7] [8].

Glucuronide conjugates of the primary metabolites were detected, indicating phase II metabolism through uridine diphosphate glucuronosyltransferase enzymes. These conjugation reactions represent the final step in the biotransformation process, producing water-soluble metabolites suitable for renal elimination [7] [8].

Cytochrome P450 enzyme interaction studies revealed that BIA 10-2474 produces only minor inhibition of CYP2D6 and CYP3A4, with remaining activity levels of 85.1 percent and 86.6 percent of control, respectively. No significant inhibition was observed for CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2E1 [7] [8].

CYP EnzymeInhibition (%)Remaining Activity (%)Time-Dependent Inhibition
CYP2D614.985.1No
CYP3A413.486.6No
CYP1A20100No
CYP2A60100No
CYP2B60100No
CYP2C80100No
CYP2C90100No
CYP2C190100No
CYP2E10100No

Assessment of time-dependent inhibition revealed no evidence of mechanism-based inactivation, as preincubation of BIA 10-2474 with human liver microsomes for 30 minutes in the presence and absence of cofactors did not enhance inhibitory activity. Similarly, enzyme induction studies in human hepatocytes showed induction indices below the 40 percent threshold for CYP2B and CYP3A enzymes [7] [8].

The metabolite profile assessment across species demonstrated broad similarity between rats, dogs, and non-human primates, with hydroxylation of the cyclohexyl ring representing the predominant biotransformation pathway in all species examined. However, quantitative differences in metabolite ratios were observed, particularly for BIA 10-2631, which accumulated to higher levels in primates compared to rodents [7] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

300.15862589 g/mol

Monoisotopic Mass

300.15862589 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5AP1ZW859M

Wikipedia

BIA_10-2474

Dates

Last modified: 08-15-2023

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